molecular formula C13H11BN2O4S B2801347 [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid CAS No. 1373273-50-7

[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid

Cat. No.: B2801347
CAS No.: 1373273-50-7
M. Wt: 302.11
InChI Key: ILQDUKOGVKKIQD-UHFFFAOYSA-N
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Description

[1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid (CAS: 882562-39-2, molecular formula: C₁₄H₁₃BN₂O₄S) is a boronic acid derivative featuring a pyrrolo[2,3-b]pyridine core substituted at the 1-position with a benzenesulfonyl group and at the 3-position with a boronic acid moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, particularly in pharmaceutical research targeting kinase inhibitors and oncology therapeutics . Its benzenesulfonyl group enhances stability during synthetic procedures by protecting the pyrrolopyridine nitrogen from undesired side reactions .

Properties

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O4S/c17-14(18)12-9-16(13-11(12)7-4-8-15-13)21(19,20)10-5-2-1-3-6-10/h1-9,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQDUKOGVKKIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyrrolopyridine boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The benzenesulfonyl group can be introduced through subsequent sulfonation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The pyrrolopyridine core can be reduced to form different derivatives.

  • Substitution: : The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Reduced Derivatives: : Resulting from the reduction of the pyrrolopyridine core.

  • Substituted Derivatives: : Resulting from the substitution of the benzenesulfonyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an inhibitor of various biological targets, including kinases. For instance, it has shown promise in inhibiting SGK-1 kinase, which is implicated in several diseases such as cancer and diabetes. The inhibition of this kinase can lead to therapeutic benefits in managing these conditions .

Organic Synthesis

Due to its boronic acid group, [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid is valuable in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl groups, making it a vital tool in the synthesis of complex organic molecules. The compound can be coupled with various electrophiles to produce diverse products with potential applications in pharmaceuticals and materials science .

Fluorescent Probes

Recent studies have explored the use of this compound as a fluorescent probe for detecting specific biomolecules. Its unique structural features allow for modifications that enhance fluorescence properties, making it suitable for biological imaging applications. This aspect is particularly useful in live-cell imaging where tracking biomolecular interactions is crucial .

Case Studies

StudyApplicationFindings
Inhibition of SGK-1 Kinase Medicinal ChemistryDemonstrated effective inhibition leading to reduced cell proliferation in cancer cell lines .
Suzuki Coupling Reactions Organic SynthesisSuccessfully coupled with various aryl halides to yield biaryl compounds; optimized conditions resulted in high yields .
Fluorescent Imaging Biological ApplicationsModified derivatives exhibited enhanced fluorescence, enabling real-time tracking of cellular processes .

Mechanism of Action

The mechanism by which [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which can be crucial in enzyme inhibition.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 316.14 g/mol
  • Storage : Requires storage under inert atmosphere at -20°C to prevent decomposition .
  • Synthetic Relevance : Used as an intermediate in the preparation of c-KIT inhibitors (e.g., compounds targeting the D816V mutant in mastocytosis) .

Comparison with Structural Analogs

Substituent Effects: Benzenesulfonyl vs. tert-Butoxycarbonyl (Boc)

Replacing the benzenesulfonyl group with a Boc (tert-butoxycarbonyl) group alters reactivity and physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Applications
[1-(Benzenesulfonyl)-...]boronic acid C₁₄H₁₃BN₂O₄S 316.14 -20°C, inert atmosphere Suzuki couplings for kinase inhibitors
[1-(tert-Butoxycarbonyl)-...]boronic acid C₁₂H₁₅BN₂O₄ 262.07 2–8°C, inert atmosphere Intermediate for PROTACs & nucleotide analogs

Key Differences :

  • Solubility : Boc derivatives (e.g., C₁₂H₁₅BN₂O₄) exhibit better solubility in polar aprotic solvents like THF due to reduced steric hindrance .
  • Synthetic Flexibility : Boc-protected analogs allow selective deprotection under acidic conditions, enabling sequential functionalization .

Positional Isomers: 3-yl vs. 4-yl Boronic Acids

The position of the boronic acid group on the pyrrolo[2,3-b]pyridine scaffold significantly impacts reactivity:

Compound Boronic Acid Position Key Characteristics
[1-(Benzenesulfonyl)-3-yl]boronic acid 3-yl Optimal for coupling with electron-deficient aryl halides (e.g., cyanophenyl groups) .
[1-(Phenylsulfonyl)-4-yl]boronic acid 4-yl Lower reactivity in Suzuki reactions due to steric hindrance from the sulfonyl group.

Example: In , the 3-yl boronic acid reacts efficiently with 3-cyanophenylboronic acid to form a biaryl product (84% yield), whereas 4-yl analogs (e.g., CAS 3829-91-2) are less documented in cross-coupling applications .

Analogous Pyrrolopyridine Boronic Acids with Heterocyclic Modifications

Modifications to the pyrrolopyridine core or boronic acid substituents influence biological activity:

Compound Modification Biological Relevance
[1H-Pyrrolo[2,3-b]pyridin-5-yl]boronic acid Unprotected NH at 1-position Prone to oxidation; limited stability in air.
[5-Chloro-1-(tert-butoxycarbonyl)-...]boronic acid Chlorine at 5-position Enhances binding to hydrophobic kinase pockets.
[1-(2,2-Difluoroethyl)-...]propan-1-one Carbonyl functionalization Used in prodrug design for improved bioavailability.

Synthetic Note: The unprotected NH in [1H-pyrrolo[2,3-b]pyridin-5-yl]boronic acid (CAS 944059-24-9) necessitates inert handling, whereas halogenated analogs (e.g., 5-chloro) are more stable but require palladium catalysts for coupling .

Biological Activity

[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H12BNO4S
  • Molecular Weight : 273.12 g/mol
  • CAS Number : 1198283-74-7

This compound primarily functions as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism. The inhibition of SGK-1 has been linked to therapeutic effects in conditions such as cancer and metabolic disorders .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor activity. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. In vitro assays revealed that this compound significantly reduces cell viability in various cancer types, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

Antiviral Activity

The compound also shows antiviral properties against several viruses. For instance, it has demonstrated effectiveness against Herpes simplex virus type I and Poliovirus type I in laboratory settings. The mechanism appears to involve the disruption of viral replication cycles .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on the P388 murine leukemia cell line indicated that the compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
    • The IC50 values for various cancer cell lines ranged from 5 to 15 µM, indicating a strong dose-dependent response.
  • Antiviral Efficacy
    • In a controlled experiment, this compound was tested against Herpes simplex virus type I. Results showed a significant reduction in viral titers by approximately 90% at a concentration of 20 µM after 24 hours.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Observations
AntitumorP388 murine leukemia10Induces apoptosis
AntitumorMCF-7 breast cancer8Reduces cell viability
AntiviralHerpes simplex virus type I2090% reduction in viral titer
AntiviralPoliovirus type I15Significant viral replication inhibition

Q & A

Q. What are the standard synthetic routes for [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
  • Sulfonylation : Protection of the pyrrole nitrogen using benzenesulfonyl chloride under basic conditions (e.g., NaH/THF, 0°C to rt) .
  • Boronic Acid Introduction : Suzuki-Miyaura coupling with a boronic acid pinacol ester or direct borylation using Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C) .
  • Work-Up : Purification via column chromatography (silica gel, EtOAc/hexane) and recrystallization (e.g., 2-propanol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent boronic acid protodeboronation or oxidation .
  • Handling : Use anhydrous solvents (THF, dioxane) for reactions. Pre-purify via freeze-drying if hygroscopic impurities are detected .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR (¹H/¹³C/¹¹B) to verify sulfonylation and boronic acid substitution .
  • HRMS (ESI+) for exact mass determination (e.g., observed m/z 316.14 matches theoretical MW) .
  • Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water gradient) to quantify residual solvents or byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic acid?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts for yield improvements .
  • Solvent Systems : Test toluene/EtOH vs. dioxane/H₂O for solubility and reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h at 120°C vs. 24 h conventional heating) .

Q. How should researchers address contradictory data in cross-coupling yields across different substrates?

  • Methodological Answer :
  • Electronic Effects : Electron-deficient aryl halides (e.g., 3-chlorophenyl) may require higher catalyst loading (5 mol% Pd) due to slower oxidative addition .
  • Steric Hindrance : Use bulky ligands (e.g., XPhos) to mitigate steric clashes with the benzenesulfonyl group .
  • Control Experiments : Repeat reactions with degassed solvents to rule out oxygen inhibition .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Methodological Answer :
  • Core Modifications : Replacing the benzenesulfonyl group with tosyl () reduces metabolic stability but increases solubility .
  • Boronic Acid Position : 3-Substituted derivatives show higher kinase inhibition (e.g., c-Met) compared to 5-substituted isomers .
  • Bioisosteric Replacement : Substitute boronic acid with trifluoroborate salts to improve pharmacokinetic properties .

Q. What methodologies are used to assess the bioactivity of this compound in drug discovery?

  • Methodological Answer :
  • Enzymatic Assays : Screen against MTH1 or kinase targets (e.g., c-Met) using fluorescence polarization or ADP-Glo™ kits .
  • Cellular Uptake : Radiolabel the boronic acid with ¹⁸F for PET imaging to evaluate tissue penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

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